molecular formula C15H20N2O2 B11086674 3-(2,2-Dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one

3-(2,2-Dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B11086674
M. Wt: 260.33 g/mol
InChI Key: LQVQQANFZDWYMI-UHFFFAOYSA-N
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Description

3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes a hydrazino group, a methoxyphenyl group, and a cyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the hydrazine-directed C–H functionalization pathway, which involves the coupling of phenylhydrazines with alkynylcyclobutanols under Rh(III)-catalyzed conditions . This method allows for the formation of the hydrazino group and the cyclohexenone core under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The cyclohexenone core can be reduced to form cyclohexanone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of cyclohexanone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-DIMETHYLHYDRAZINO)-5-(3-HYDROXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2,2-DIMETHYLHYDRAZINO)-5-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with the methoxy group in a different position on the phenyl ring.

Uniqueness

3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and applications compared to its similar compounds.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-(2,2-dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H20N2O2/c1-17(2)16-13-7-12(8-14(18)10-13)11-5-4-6-15(9-11)19-3/h4-6,9-10,12,16H,7-8H2,1-3H3

InChI Key

LQVQQANFZDWYMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC1=CC(=O)CC(C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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